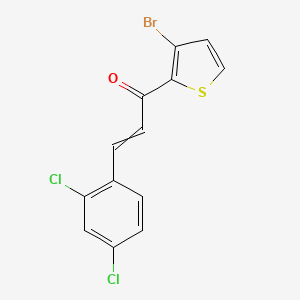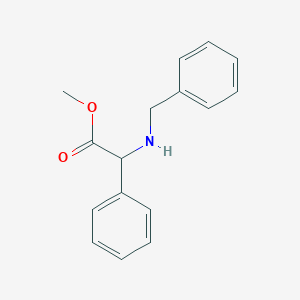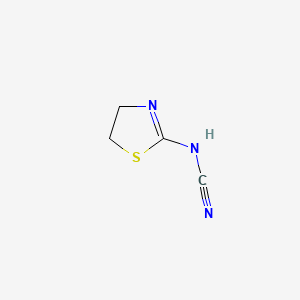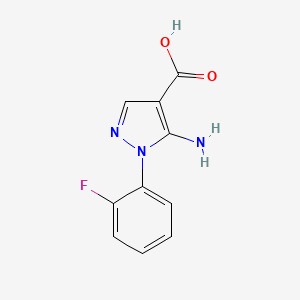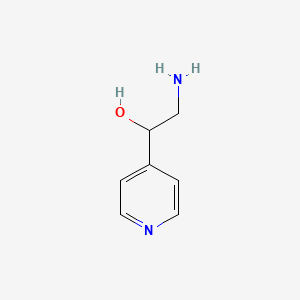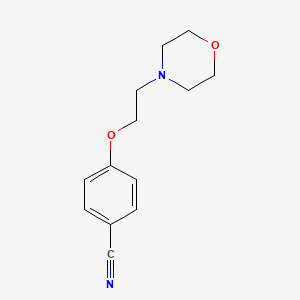
4-(2-吗啉-4-基乙氧基)苯甲腈
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of morpholine with different aromatic substrates. For instance, o-Formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, which is structurally related to the compound of interest . Another study describes the synthesis of a series of benzonitriles with luminescent properties, where the benzonitrile moiety is part of a larger, complex molecule . These syntheses typically involve condensation reactions and are characterized by spectral techniques.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(2-Morpholin-4-ylethoxy)benzonitrile has been determined using various analytical methods. For example, the crystal structure of a morpholine-containing indazole derivative was determined to belong to the monoclinic system, space group P21/c . Similarly, a benzothiazole derivative with a morpholine moiety was analyzed, revealing a dihedral angle between the benzothiazole and morpholine planes . These studies provide insights into the molecular geometry and conformation of morpholine-containing compounds.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives is influenced by the presence of the morpholine ring. In the context of the provided papers, morpholine is involved in the formation of a benzoxaborole derivative and in the synthesis of benzohydrazides with antimycobacterial activity . The morpholine ring is important for the antimicrobial activity of these compounds, indicating its role in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are diverse, depending on the specific substituents and molecular structure. For instance, the liquid crystalline behavior of a series of benzonitriles was investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . The optical and electrochemical properties of these compounds were also studied, indicating their potential as blue-emitting materials with specific band gaps and energy levels . These properties are crucial for applications in materials science and electronics.
科学研究应用
抗氧化和心血管效应
已经研究了几种与4-(2-吗啉-4-基乙氧基)苯甲腈结构相似的吗啉衍生物,以了解它们的抗氧化性质。这些衍生物显示出对微粒体膜脂质的脂质过氧化具有显著的抑制作用,表明具有强效的抗氧化活性。此外,一些化合物已经表现出降胆固醇和降脂作用,有效地降低了血浆中的胆固醇和甘油三酯,暗示了潜在的心血管益处 (Chrysselis, Rekka, & Kourounakis, 2000)。
抗炎和免疫调节效应
吗啉衍生物也已被研究用于其抗炎和免疫调节效应。例如,一种吗啉衍生物GYY4137已显示出对大鼠内毒素休克具有保护作用,通过降低低血压和抑制促炎细胞因子的产生。该化合物还通过抑制NF-κB的激活和与炎症相关的酶的表达显示出抗炎效应,暗示了治疗各种炎症症状的潜力 (Li et al., 2009)。
神经和镇痛应用
像M58373这样的吗啉衍生物已表现出对神经毒素结合到电压门控钠通道的抑制活性,表明在神经系统疾病中具有潜在应用。M58373还显示出显著的减少感觉神经元释放物质P和减轻大鼠疼痛行为的效果,突显了其作为镇痛剂的潜力,特别是对于神经病理性疼痛 (Akada et al., 2006)。
对血小板聚集和血栓形成的影响
像MS-180这样的化合物,另一种吗啉衍生物,已被研究用于其抗聚集和抗血栓作用。这些化合物有效地抑制了血小板聚集和血栓形成,表明它们在治疗血栓性疾病中的潜在用途 (Banno et al., 1999)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTJRPZKCNRDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388155 | |
| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethoxy)benzonitrile | |
CAS RN |
34334-04-8 | |
| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

